molecular formula C11H14O2 B14461260 3-Phenylpent-2-ene-1,5-diol CAS No. 72169-35-8

3-Phenylpent-2-ene-1,5-diol

Cat. No.: B14461260
CAS No.: 72169-35-8
M. Wt: 178.23 g/mol
InChI Key: CARAOUISODXAIG-UHFFFAOYSA-N
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Description

3-Phenylpent-2-ene-1,5-diol is an organic compound characterized by the presence of a phenyl group attached to a pentene backbone with two hydroxyl groups located at the first and fifth positions. This compound is a type of diol, which means it contains two hydroxyl groups (-OH). Diols are known for their versatility in chemical reactions and their importance in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Phenylpent-2-ene-1,5-diol can be synthesized through several methods. One common approach involves the dihydroxylation of alkenes. This process can be either syn or anti-dihydroxylation depending on the reagents used. For example, syn dihydroxylation can be achieved using osmium tetroxide, while anti-dihydroxylation can be carried out with meta-chloroperoxybenzoic acid (MCPBA) and other peroxides .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The choice of reagents and catalysts, as well as the control of temperature and pressure, are critical factors in the industrial synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

3-Phenylpent-2-ene-1,5-diol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl-containing functional groups.

    Reduction: The compound can be reduced to form different alcohols.

    Substitution: The hydroxyl groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) can be used to replace hydroxyl groups with halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones or aldehydes, while reduction can yield various alcohols .

Scientific Research Applications

3-Phenylpent-2-ene-1,5-diol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Research into its potential therapeutic effects and interactions with biological targets is ongoing.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-Phenylpent-2-ene-1,5-diol exerts its effects involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The presence of the phenyl group also affects its chemical behavior and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Phenylpent-2-ene-1,5-diol is unique due to the presence of both a phenyl group and a pentene backbone, which confer distinct chemical properties and reactivity. The combination of these structural features makes it a valuable compound for various chemical and industrial applications .

Properties

CAS No.

72169-35-8

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

IUPAC Name

3-phenylpent-2-ene-1,5-diol

InChI

InChI=1S/C11H14O2/c12-8-6-11(7-9-13)10-4-2-1-3-5-10/h1-6,12-13H,7-9H2

InChI Key

CARAOUISODXAIG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=CCO)CCO

Origin of Product

United States

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